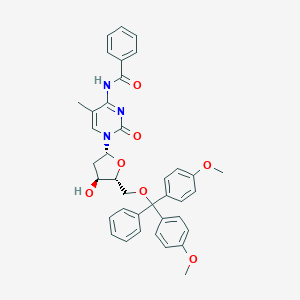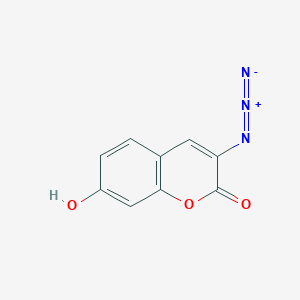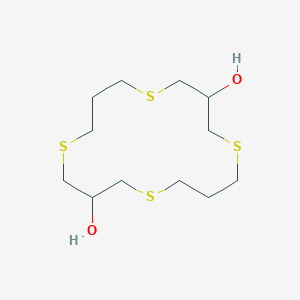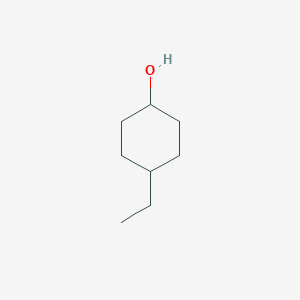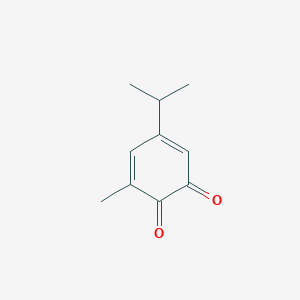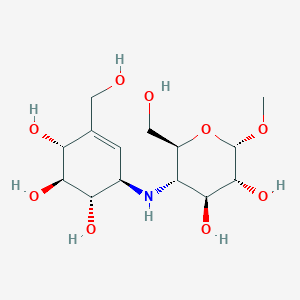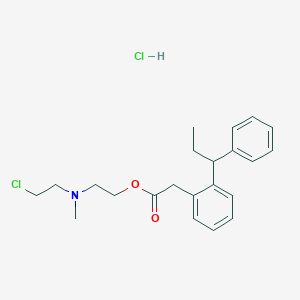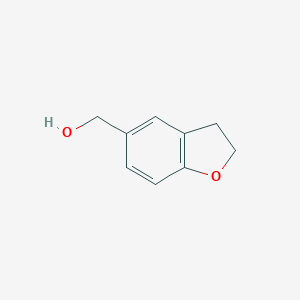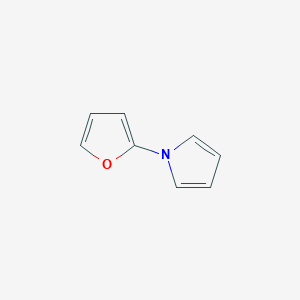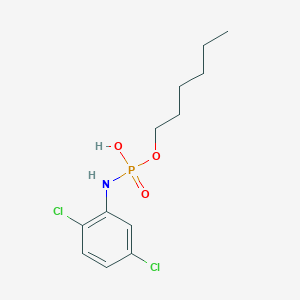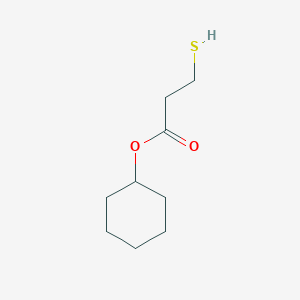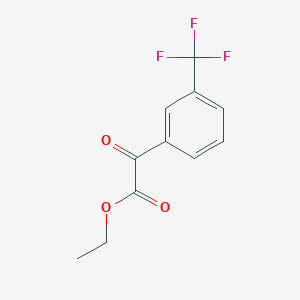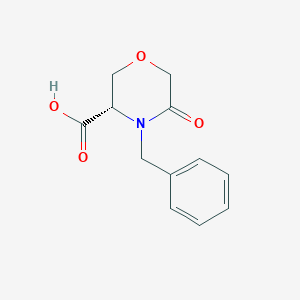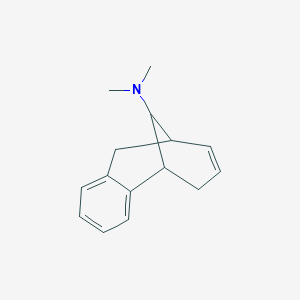
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine, also known as A-84543, is a synthetic compound that belongs to the benzazepine class. It has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia.
Mechanism Of Action
The mechanism of action of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves the modulation of dopamine neurotransmission. It has been shown to act as a partial agonist at dopamine D1 and D2 receptors, which results in an increase in dopamine release. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in the regulation of dopamine neurotransmission.
Biochemical And Physiological Effects
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are involved in the regulation of motor function and cognition. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to improve cognitive function and reduce symptoms of depression in animal models. In addition, 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its high affinity for dopamine D1 and D2 receptors, which makes it a potent tool for studying dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other drugs that are commonly used in lab experiments. However, one of the limitations of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its relatively short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine. One area of research is the development of more potent and selective analogs of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine that can be used to study the role of dopamine neurotransmission in neurological disorders. Another area of research is the development of new methods for delivering 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine to the brain, such as the use of nanoparticles or gene therapy. Finally, there is a need for more studies to investigate the long-term effects of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine on the brain and behavior.
Synthesis Methods
The synthesis of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then transformed into the final product through a series of chemical reactions. The synthesis method has been described in detail in several research papers and involves the use of various reagents and catalysts.
Scientific Research Applications
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to have a high affinity for dopamine D1 and D2 receptors, which are involved in the regulation of dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are affected in Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
properties
CAS RN |
103064-23-9 |
|---|---|
Product Name |
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine |
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N,N-dimethyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine |
InChI |
InChI=1S/C15H19N/c1-16(2)15-12-7-5-9-14(15)13-8-4-3-6-11(13)10-12/h3-8,12,14-15H,9-10H2,1-2H3 |
InChI Key |
KUBLWHSLTUANRG-UHFFFAOYSA-N |
SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
Canonical SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
synonyms |
5,6,9,10-tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine Org 6370 Org-6370 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



